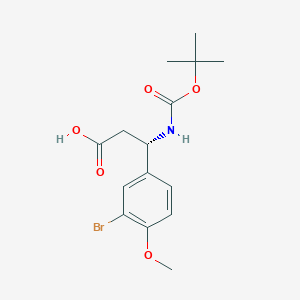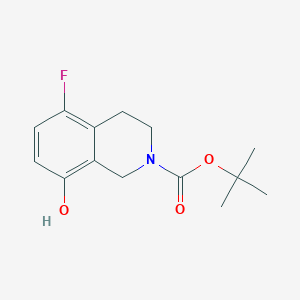![molecular formula C9H18ClNO2 B13551797 {2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13551797.png)
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride is a chemical compound with a unique spirocyclic structure. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing. The compound is known for its stability and reactivity, making it a valuable tool for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride typically involves the reaction of a spirocyclic ketone with an amine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts depending on the specific reaction step.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: to control reaction parameters.
Purification steps: such as crystallization or chromatography to isolate the desired product.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents like water, ethanol, or dimethyl sulfoxide.
Major Products Formed
Oxidation products: Oxo derivatives with altered functional groups.
Reduction products: Reduced amine derivatives with enhanced reactivity.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride is utilized in several scientific research applications:
Medicinal Chemistry: As a building block for the synthesis of potential therapeutic agents.
Pharmaceutical Testing: As a reference standard for analytical methods.
Biological Studies: Investigation of its effects on biological systems and potential as a bioactive compound.
Industrial Applications: Use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme inhibition or activation: Affecting metabolic processes.
Receptor binding: Modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {2-oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride
- {7-oxaspiro[3.5]nonan-2-yl}methanamine
- {2-amino-7-oxaspiro[3.5]nonan-2-yl}methanol
Uniqueness
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride stands out due to its specific spirocyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in research applications where precise control over chemical reactions is required.
Propriétés
Formule moléculaire |
C9H18ClNO2 |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
(2-amino-7-oxaspiro[3.5]nonan-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-9(7-11)5-8(6-9)1-3-12-4-2-8;/h11H,1-7,10H2;1H |
Clé InChI |
VGXKNSPJILYIHW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12CC(C2)(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)




![5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)
![2-[(Quinolin-6-ylmethyl)amino]pentanoic acid](/img/structure/B13551770.png)

![2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride](/img/structure/B13551782.png)
![N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13551787.png)
